molecular formula C10H10N2O2 B2536480 2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole CAS No. 25877-54-7

2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole

Cat. No. B2536480
CAS RN: 25877-54-7
M. Wt: 190.202
InChI Key: GHNRDIUTVGQLLK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole, also known as P-Methoxyphenyl oxadiazole (PMPO), is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. PMPO is a member of the oxadiazole family, which is a class of compounds that has been extensively studied for their diverse biological activities.

Scientific Research Applications

Anticonvulsive Activity

2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole and its derivatives have been explored for their anticonvulsant properties. One study synthesized various bisubstituted 1,3,4-oxadiazoles, finding that certain compounds, such as 2-[(2-butoxy-3-methoxy phenyl) methyl]-5-phenylamino 1,3,4-oxadiazole, exhibited significant anticonvulsant potency (Tsitsa et al., 1989).

Corrosion Inhibition

Research indicates that this compound compounds can function effectively as corrosion inhibitors. A study demonstrated their use in preventing steel corrosion in sulfuric acid media, with some compounds achieving more than 96% efficiency at certain concentrations (Bouklah et al., 2006).

Antibacterial Activity

These compounds have also been evaluated for their antibacterial activities. A particular study synthesized a series of novel 1,3,4-oxadiazoles and tested them against various bacterial strains. Among these, certain compounds showed significant antibacterial activity, particularly against common pathogens like Staphylococcus aureus and Escherichia coli (Rai et al., 2009).

Pharmacological Evaluation

In the realm of pharmacology, 1,3,4-oxadiazole derivatives, including those related to this compound, have been computationally and pharmacologically evaluated for various actions such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. Certain compounds have shown promising results in these assessments, indicating potential therapeutic applications (Faheem, 2018).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of various derivatives of this compound. Studies have focused on developing novel compounds and understanding their chemical properties, which is crucial for their potential application in different scientific fields (Shui-liang, 2006).

Antioxidant and Antiglycation Potential

These derivatives have been investigated for their antioxidant and antiglycation potential, important for managing conditions like diabetes. Some synthesized compounds have shown promising activity, suggesting their potential as lead compounds for antidiabetic drugs (Taha et al., 2015).

Luminescence and Chelate Complexes

The luminescence properties of 1,3,4-oxadiazole derivatives, including their zinc(II) and copper(II) chelates, have been studied, with some compounds exhibiting high luminescence quantum yield. This aspect of the compounds could have applications in materials science and photonics (Mikhailov et al., 2016).

properties

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-11-12-10(14-7)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNRDIUTVGQLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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